![molecular formula C12H14Cl2N2O3S B4922567 N~1~-allyl-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide CAS No. 6188-21-2](/img/structure/B4922567.png)
N~1~-allyl-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-allyl-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as ADX-10059, is a small molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor. This compound has been studied extensively for its potential therapeutic uses in the treatment of migraine headaches and other pain-related conditions.
Wirkmechanismus
N~1~-allyl-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide acts as a competitive antagonist of the CGRP receptor, which is known to play a key role in the transmission of pain signals in the nervous system. By blocking the activity of this receptor, N~1~-allyl-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide can reduce the perception of pain and other related symptoms.
Biochemical and Physiological Effects:
Studies have shown that N~1~-allyl-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide can significantly reduce the frequency and severity of migraine headaches, as well as improve other related symptoms such as nausea and sensitivity to light and sound. The compound has also been shown to have potential benefits in the treatment of other pain-related conditions, such as osteoarthritis and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N~1~-allyl-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide for laboratory experiments is its high selectivity for the CGRP receptor, which allows for more precise targeting of this specific pathway. However, the compound's relatively short half-life and limited solubility can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N~1~-allyl-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide and related compounds. These include further studies on the compound's mechanism of action and potential therapeutic uses, as well as the development of more effective formulations and delivery methods. Additionally, there is growing interest in the use of CGRP receptor antagonists for the treatment of other conditions beyond pain, such as cardiovascular disease and inflammation, which may also be areas of future research.
Synthesemethoden
The synthesis of N~1~-allyl-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps, starting with the reaction of 3,5-dichlorophenyl isocyanate with N-allylglycine to form the corresponding urea derivative. This intermediate is then reacted with methylsulfonyl chloride to yield the final product, N~1~-allyl-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide.
Wissenschaftliche Forschungsanwendungen
N~1~-allyl-N~2~-(3,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has been the subject of numerous scientific studies, including preclinical and clinical trials. These studies have focused on the compound's potential therapeutic uses in the treatment of migraine headaches, as well as other pain-related conditions such as osteoarthritis and neuropathic pain.
Eigenschaften
IUPAC Name |
2-(3,5-dichloro-N-methylsulfonylanilino)-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3S/c1-3-4-15-12(17)8-16(20(2,18)19)11-6-9(13)5-10(14)7-11/h3,5-7H,1,4,8H2,2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOZRDXVKKASAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC=C)C1=CC(=CC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30367512 |
Source
|
Record name | N~2~-(3,5-Dichlorophenyl)-N~2~-(methanesulfonyl)-N-prop-2-en-1-ylglycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30367512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3,5-Dichlorophenyl)-N~2~-(methanesulfonyl)-N-prop-2-en-1-ylglycinamide | |
CAS RN |
6188-21-2 |
Source
|
Record name | N~2~-(3,5-Dichlorophenyl)-N~2~-(methanesulfonyl)-N-prop-2-en-1-ylglycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30367512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.